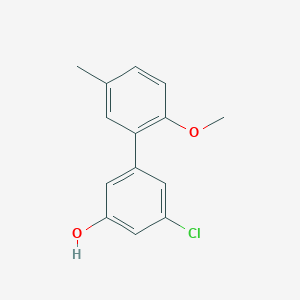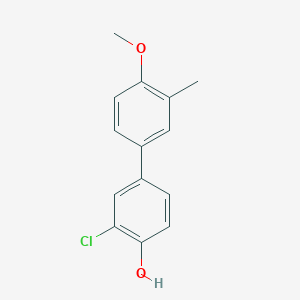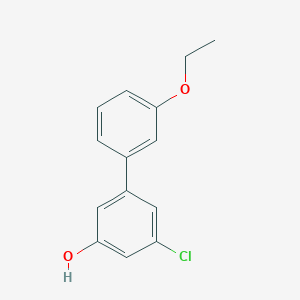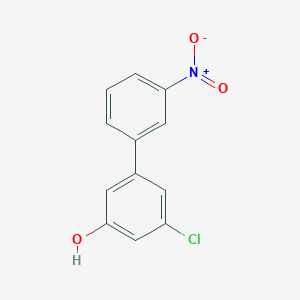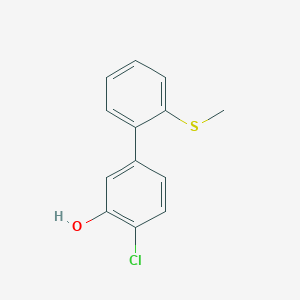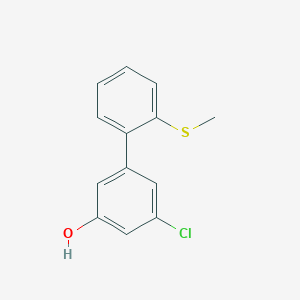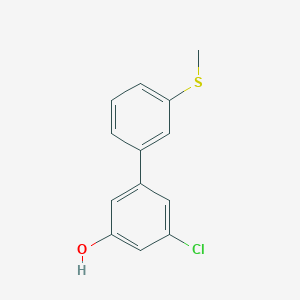
3-Chloro-5-(4-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-methylthiophenyl)phenol, 95% (3C5MTP) is a compound of interest for the scientific community due to its diverse applications in research and development. It is a highly pure compound with an overall purity of 95%, and it has been used in a variety of experiments in the laboratory. In
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals and other compounds of interest. It has also been used as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is not well understood. However, it is believed that the compound is able to interact with proteins, enzymes, and other biomolecules in a manner that modulates their activity. This is likely due to the presence of the chlorine atom on the aromatic ring, which is able to form hydrogen bonds with the biomolecules. Additionally, the methylthiophenyl group of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is able to interact with biomolecules in a manner that is similar to that of other small molecules.
Biochemical and Physiological Effects
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to modulate the activity of other enzymes. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of various hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is its high purity, which allows for the synthesis of highly pure compounds. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is relatively easy to handle and store, and it is relatively inexpensive. However, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is also relatively unstable, and it can be difficult to work with in certain conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of compounds of interest. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, as well as in the development of new materials. Finally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the study of the effects of environmental pollutants on human health.
Métodos De Síntesis
3-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized by a process called nucleophilic aromatic substitution. This process involves the use of a strong nucleophile, such as an amine, to replace a chlorine atom on the aromatic ring of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
3-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSHVAPULBRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


